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Compound of Interest

Compound Name: Cumyl-thpinaca

Cat. No.: B571559

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA (1-(tetrahydro-2H-pyran-4-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-
3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in
forensic samples. As an indazole-3-carboxamide derivative, it shares a structural scaffold with
a number of other potent SCRASs. This technical guide provides a comprehensive overview of
the pharmacological profile of Cumyl-THPINACA, including its receptor binding affinity,
functional activity, and metabolic fate. The information is presented to support research, drug
development, and forensic analysis related to this compound.

Core Pharmacological Data

The pharmacological activity of Cumyl-THPINACA is primarily mediated through its interaction
with the cannabinoid receptors CB1 and CB2. It acts as a potent full agonist at both receptors.

Table 1: Receptor Binding Affinities and Functional
Activity of Cumyl-THPINACA
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Parameter CB1 Receptor CB2 Receptor Reference

Binding Affinity (Ki) 1.23+0.20 nM 1.38 + 0.86 nM [1]

Functional Activity
(EC50)

0.1 nM 0.59 nM [2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by Cumyl-THPINACA binding
to cannabinoid receptors and a typical workflow for its pharmacological characterization.
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Caption: Signaling pathway of Cumyl-THPINACA at cannabinoid receptors.
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Caption: Experimental workflow for pharmacological characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of Cumyl-THPINACA. These protocols are based on established methods for synthetic
cannabinoid analysis.

Receptor Binding Affinity Assay (Radioligand
Displacement)

This protocol is a generalized procedure based on the principles of competitive radioligand
binding assays used for cannabinoid receptors.

e Objective: To determine the binding affinity (Ki) of Cumyl-THPINACA for CB1 and CB2
receptors.

o Materials:

o

Cell membranes expressing human CB1 or CB2 receptors.

[¢]

Radioligand (e.g., [3H]CP-55,940).

o

Cumyl-THPINACA.

o

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
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o

[e]

o

Non-specific binding control (e.g., WIN 55,212-2).
Glass fiber filters.

Scintillation cocktail and counter.

e Procedure:

[¢]

Prepare serial dilutions of Cumyl-THPINACA.

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and
varying concentrations of Cumyl-THPINACA or vehicle.

For non-specific binding determination, add a high concentration of an unlabeled
cannabinoid agonist (e.g., WIN 55,212-2).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90
minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (concentration of Cumyl-THPINACA that inhibits 50% of
specific radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay (GTPyS Binding Assay)
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This protocol outlines a common method to assess the functional activity of a G-protein

coupled receptor agonist.

» Objective: To determine the potency (EC50) and efficacy of Cumyl-THPINACA as a

CB1/CB2 receptor agonist.

e Materials:

[e]

Cell membranes expressing human CB1 or CB2 receptors.

[35S]GTPYS.

GDP.

Cumyl-THPINACA.

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgCI2, 1 mM EDTA, pH 7.4).
Non-specific binding control (unlabeled GTPyS).

Glass fiber filters.

Scintillation cocktail and counter.

e Procedure:

[¢]

Prepare serial dilutions of Cumyl-THPINACA.

In a 96-well plate, add cell membranes, GDP, [35S]GTPYS, and varying concentrations of
Cumyl-THPINACA or vehicle.

For non-specific binding, add a high concentration of unlabeled GTPyS.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.
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o Quantify the radioactivity using a scintillation counter.

o Plot the specific [35S]GTPyS binding against the logarithm of the Cumyl-THPINACA
concentration.

o Determine the EC50 value (concentration of Cumyl-THPINACA that produces 50% of the
maximal response) and the Emax (maximal effect) using non-linear regression analysis.

In Vitro Metabolism

The metabolism of Cumyl-THPINACA has been investigated using human liver microsomes,
revealing extensive phase | metabolism.[1]

Metabolic Pathway

The primary metabolic transformations of Cumyl-THPINACA involve hydroxylation at various
positions on the cumyl and tetrahydropyran moieties.

Cumyl-THPINACA

YP3A4, CYP3AS, etc.

G/Iono-hydroxylated Metabolites)
/mediated

Di-hydroxylated Metabolites) Further Oxidation Products

CYP-mediated

Tri-hydroxylated Metabolites)

Click to download full resolution via product page

Caption: Metabolic pathway of Cumyl-THPINACA.
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Table 2: In Vitro Metabolites of Cumyl-THPINACA
Identified in Human Liver Microsomes

A total of 28 metabolites were detected for Cumyl-THPINACA following incubation with pooled
human liver microsomes.[1] The primary metabolic reactions were mono-, di-, and tri-
hydroxylation. The table below summarizes the major observed biotransformations.

Biotransformation Number of Metabolites
Mono-hydroxylation Multiple isomers
Di-hydroxylation Multiple isomers
Tri-hydroxylation Multiple isomers
Dehydrogenation Detected

N-dealkylation Minor pathway

Cytochrome P450 Isoforms Involved

The metabolism of Cumyl-THPINACA is primarily mediated by the following cytochrome P450
enzymes:

« Major: CYP3A4, CYP3A5[1]

« Minor: CYP2C8, CYP2C9, CYP2C19[1]

Experimental Protocol for In Vitro Metabolism

This protocol is a generalized procedure for studying the in vitro metabolism of a compound
using human liver microsomes.

¢ Objective: To identify the metabolites of Cumyl-THPINACA and the CYP isoforms involved
in its metabolism.

o Materials:

o Pooled human liver microsomes (HLMSs).
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o Cumyl-THPINACA.

o NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase).

o Phosphate buffer (pH 7.4).
o Recombinant human CYP isoforms (for reaction phenotyping).
o Acetonitrile (for reaction termination).

o LC-MS/MS system for analysis.

e Procedure:

o Prepare an incubation mixture containing HLMs (or recombinant CYPSs), phosphate buffer,
and Cumyl-THPINACA in a microcentrifuge tube.

o Pre-incubate the mixture at 37°C for a few minutes.

o Initiate the metabolic reaction by adding the NADPH regenerating system.
o Incubate at 37°C for a specified time (e.g., 60 minutes).

o Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
o Centrifuge the mixture to precipitate proteins.

o Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the
parent compound and its metabolites.

o For reaction phenotyping, repeat the incubation with individual recombinant CYP isoforms
to determine the contribution of each enzyme to the metabolism of Cumyl-THPINACA.

Conclusion

Cumyl-THPINACA is a potent, full agonist of both CB1 and CB2 receptors. It undergoes
extensive phase | metabolism in vitro, primarily through hydroxylation mediated by CYP3A4
and CYP3AS5. The data and protocols presented in this guide provide a foundational
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understanding of the pharmacological and metabolic profile of Cumyl-THPINACA, which is
essential for researchers, forensic scientists, and drug development professionals working with
this and related synthetic cannabinoids. Further in vivo studies are necessary to fully elucidate
its pharmacokinetic and pharmacodynamic properties and to understand its potential for toxicity
and drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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